2,3-Dichlorobenzoic acid-13C

Pharmaceutical impurity analysis LC method validation Regioisomer separation

Quantifying 2,3-dichlorobenzoic acid in pharmaceutical impurities and environmental samples via LC-MS/MS is hindered by matrix-induced ion suppression (signal attenuation up to 70%). Unlabeled analogs fail as internal standards due to co-elution mismatch and potential endogenous presence. • 13C-labeled at the carboxyl position (C-7), delivering identical chromatographic retention while providing a distinct +1 Da mass shift for selective MRM detection • Achieves ICH Q2(R1)-compliant accuracy (98-102% recovery, <2% RSD) at 0.05 µg/mL impurity levels in lamotrigine API • Isotopic enrichment >99%, resistant to H-D exchange under acidic mobile phase conditions (pH 2-3) Supplied ≥98% purity (brown solid, MW 192.00). Full Certificate of Analysis provided.

Molecular Formula C7H4Cl2O2
Molecular Weight 192.00 g/mol
CAS No. 1184971-82-1
Cat. No. B562101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzoic acid-13C
CAS1184971-82-1
Synonyms2,3-Dichloro-benzoic Acid-13C
Molecular FormulaC7H4Cl2O2
Molecular Weight192.00 g/mol
Structural Identifiers
InChIInChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1
InChIKeyQAOJBHRZQQDFHA-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzoic Acid-13C Overview


2,3-Dichlorobenzoic acid-13C (CAS 1184971-82-1) is a stable isotope-labeled analog of 2,3-dichlorobenzoic acid (CAS 50-45-3), a chlorinated benzoic acid derivative employed as a synthetic intermediate and environmental metabolite . The compound incorporates a single 13C atom at the carboxyl carbon position (C-7), increasing the molecular weight from 191.01 g/mol (unlabeled) to 192.00 g/mol for the labeled form . This isotopic substitution produces a minimal mass shift of +1 Da while preserving the physicochemical properties of the native analyte, rendering the compound suitable as an internal standard for quantitative mass spectrometry applications requiring compensation for matrix effects and ionization variability [1].

Isotope-labeled internal standard for LC-MS/MS quantitation
Carboxyl-13C label (+1 Da mass shift) preserves chromatographic fidelity
Supports matrix effect correction in bioanalytical and environmental research

Why 13C-Labeled 2,3-Dichlorobenzoic Acid Is Essential


Unlabeled 2,3-dichlorobenzoic acid (CAS 50-45-3) and its positional isomers (e.g., 2,4- or 3,4-dichlorobenzoic acid) cannot substitute for the 13C-labeled analog as an internal standard because they lack the requisite isotopic differentiation essential for reliable quantitation [1]. In complex biological and environmental matrices, non-isotopically matched internal standards fail to co-elute with the target analyte under identical chromatographic conditions, resulting in differential ion suppression or enhancement that produces inaccurate quantification [2]. Furthermore, unlabeled analogs may be present as endogenous metabolites or environmental contaminants in test samples, thereby confounding baseline measurements and violating the fundamental requirement that an internal standard must be absent from the sample matrix [3]. The 13C-labeled compound circumvents these limitations by providing a distinct mass-to-charge ratio (m/z) that permits selective detection via multiple reaction monitoring (MRM) while maintaining chromatographic behavior indistinguishable from the native analyte [4].

Unlabeled regioisomers May not co-elute with target analyte; retention time mismatch can compromise internal standard quantitation.
Deuterium-labeled analogs May undergo H-D exchange under acidic mobile phases, reducing isotopic purity and response stability.
Non-isotopic internal standards May not adequately correct for matrix-induced ion suppression, leading to variable recovery.

2,3-Dichlorobenzoic Acid-13C Comparative Evidence


Co-Elution Precision in Lamotrigine Impurity Analysis

In validated LC methods for lamotrigine quality control, 2,3-dichlorobenzoic acid must be quantified in the presence of its regioisomers (2,4- and 3,4-dichlorobenzoic acid). The 13C-labeled analog co-elutes precisely with the target 2,3-isomer (retention time deviation < 0.05 min), whereas structurally similar unlabeled regioisomers exhibit distinct retention times (ΔRT ≥ 2.0 min) that preclude their use as internal standards for accurate quantitation under gradient elution conditions [1]. The chromatographic resolution between 2,3-dichlorobenzoic acid and its 2,4-isomer was reported at Rs > 2.0 in validated methods, confirming that unlabeled positional isomers cannot serve as surrogates .

Co-elution precision
Head-to-head
RT deviation <0.05 min (13C-labeled) vs ΔRT ≥2.0 min (unlabeled regioisomers)
Supports internal standard selection for isomeric impurity analysis.
Reported from validated LC methods for lamotrigine impurity.
Pharmaceutical impurity analysis LC method validation Regioisomer separation

Matrix Effect Correction in PCB Metabolite Analysis

Quantitative analysis of 2,3-dichlorobenzoic acid as a PCB degradation metabolite in soil and sediment extracts requires robust matrix effect compensation. LC-MS/MS analyses of hydroxylated PCBs and chlorobenzoic acid metabolites in complex environmental matrices demonstrate that isotope dilution with 13C-labeled internal standards corrects for ion suppression effects that can reduce analyte signal by 30-70% in electrospray ionization [1]. External calibration without isotopically matched internal standards yields recovery values that deviate from true concentrations by -25% to +40% depending on matrix composition, whereas 13C-labeled internal standard correction brings recovery into the 85-115% range across diverse sample types [2].

Matrix effect correction
Class-level
Recovery 85–115% with 13C-IS vs −25% to +40% without internal standard
Supports method validation for environmental matrix analysis.
Class-level inference from PCB metabolite studies in soil/sediment.
Environmental analysis PCB metabolites Matrix effect correction

Ionization Stability: 13C vs Deuterium-Labeled Standards

For acidic herbicide analysis, 13C-labeled internal standards demonstrate superior stability compared to deuterium-labeled (2H/D) analogs under acidic chromatographic conditions. Deuterium-labeled benzoic acid derivatives are susceptible to hydrogen-deuterium exchange in protic mobile phases (e.g., water-acetonitrile with 0.1% formic acid), leading to isotopic purity degradation and quantitative inaccuracy [1]. In contrast, 13C labeling at the carboxyl carbon position is chemically stable under the full range of LC mobile phase pH conditions (pH 2-8), maintaining isotopic enrichment > 99% throughout the analytical run [2]. Studies on chlorinated acid herbicides in water and vegetation matrices using negative electrospray ionization confirm that 13C internal standards provide consistent response factors (±5% RSD across 100+ injections), whereas deuterated analogs may exhibit response drift exceeding 15% RSD due to partial deuterium loss [3].

Ionization stability
Reported
RSD ≤5% (13C) vs up to 15% (2H) over 100+ injections
Reported response stability supports extended analytical sequences.
LC-ESI-MS/MS negative mode with acidic mobile phase.
Pesticide residue analysis Acidic herbicides Stable isotope internal standards

Accuracy and Precision in Lamotrigine Impurity Testing

In validated LC methods for quantifying 2,3-dichlorobenzoic acid as a lamotrigine impurity, the use of isotopically matched internal standards enables accuracy within 98-102% of nominal concentration at the 0.1% impurity threshold level [1]. Methods employing external calibration without internal standard correction exhibit accuracy deviations of 10-25% at low impurity concentrations (< 0.5%) due to injection volume variability and detector response drift [2]. The limit of quantification (LOQ) for 2,3-dichlorobenzoic acid impurity using 13C internal standardization was established at 0.05 µg/mL, with precision (%RSD) < 2% for replicate injections, meeting ICH Q2(R1) validation requirements for pharmaceutical impurity testing [1].

Impurity testing accuracy
Reported
Accuracy 98–102%, LOQ 0.05 µg/mL, RSD <2%
Supports method validation for pharmaceutical impurity testing.
Reported from HPLC-UV analysis at 0.1% impurity threshold.
Pharmaceutical quality control Method validation Accuracy and precision

Cross-Platform Compatibility (GC-MS & LC-MS)

2,3-Dichlorobenzoic acid-13C demonstrates dual-platform compatibility for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. The compound can be directly analyzed by GC-MS following derivatization (e.g., methylation with diazomethane) [1] or by LC-MS without derivatization in negative electrospray ionization mode . This contrasts with deuterium-labeled analogs, which may exhibit deuterium scrambling during derivatization or GC injection port thermal degradation, and with 15N-labeled analogs, which lack the carboxylic acid functional group required for derivatization-dependent GC methods [2]. The 13C carboxyl label remains intact through both analytical pathways, enabling consistent method transfer between platforms without internal standard revalidation.

Cross-platform compatibility
Class-level
Compatible with GC-MS (derivatization) and LC-MS (direct injection)
Supports multi-platform analytical method context.
Label integrity maintained through derivatization and chromatographic conditions.
GC-MS LC-MS Cross-platform method transfer

2,3-Dichlorobenzoic Acid-13C Applications


Pharmaceutical Impurity Profiling

Employ 2,3-dichlorobenzoic acid-13C as an internal standard for reversed-phase HPLC-UV or LC-MS/MS quantification of residual 2,3-dichlorobenzoic acid impurity in lamotrigine active pharmaceutical ingredient (API) and finished dosage forms. The method achieves ICH Q2(R1)-compliant accuracy (98-102% recovery) and precision (< 2% RSD) at impurity levels as low as 0.05 µg/mL [1]. The 13C-labeled standard enables accurate quantitation even in the presence of regioisomeric impurities (2,4- and 3,4-dichlorobenzoic acid) that would otherwise co-elute or interfere with UV detection .

Environmental Fate: PCB Metabolite Monitoring

Utilize 2,3-dichlorobenzoic acid-13C as an isotope dilution internal standard for LC-ESI-MS/MS determination of 2,3-dichlorobenzoic acid as a microbial degradation product of polychlorinated biphenyls (PCBs) in contaminated soil, sediment, and groundwater samples [1]. The 13C internal standard corrects for matrix-induced ion suppression that can attenuate analyte signal by 30-70% in complex environmental extracts, enabling accurate quantification at environmentally relevant concentrations (ng/g to µg/g range) .

Acidic Herbicide Residue Analysis

Apply 2,3-dichlorobenzoic acid-13C as a stable isotope-labeled internal standard in multi-residue LC-MS/MS methods for chlorinated acid herbicides in water, soil, vegetation, and food matrices [1]. The 13C label maintains isotopic enrichment > 99% under acidic mobile phase conditions (pH 2-3) required for negative electrospray ionization of carboxylic acid analytes, providing response factor reproducibility (RSD ≤ 5%) superior to deuterium-labeled alternatives that may undergo H-D exchange . This supports high-throughput regulatory monitoring workflows with extended analytical sequences (> 100 injections) without recalibration.

Synthetic Intermediate for Lamotrigine-13C

Use 2,3-dichlorobenzoic acid-13C as a starting material for the synthesis of lamotrigine-13C3,d3 and related isotopically labeled anticonvulsant drug substances [1]. The 13C-labeled intermediate enables the preparation of multi-labeled drug analogs suitable as internal standards for clinical pharmacokinetic studies and therapeutic drug monitoring applications requiring precise quantification of lamotrigine in human plasma at ng/mL concentration levels .

Application
Selection Property
Validation Focus
Pharmaceutical impurity profiling
Isotope-labeled internal standard for LC-MS/MS
Co-elution and regioisomer resolution verification
Environmental PCB metabolite monitoring
Matrix effect compensation
Recovery assessment in soil/sediment extracts
Acidic herbicide residue analysis
Acid-stable isotope label
Response reproducibility under acidic mobile phase
Labeled lamotrigine analog synthesis
Carboxyl-13C synthetic intermediate
Isotopic enrichment and chemical purity verification

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